1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a hybrid structure combining 1,2,3-triazole and 1,2,4-oxadiazole rings, both substituted with 2-methylphenyl groups. This architecture is significant in medicinal chemistry due to the bioisosteric properties of triazoles and oxadiazoles, which enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-11-7-3-5-9-13(11)17-20-18(25-22-17)15-16(19)24(23-21-15)14-10-6-4-8-12(14)2/h3-10H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFPPTYJOIHROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
Step 1: Synthesis of 2-Methylphenyl Azide
2-Methylaniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by treatment with sodium azide (NaN₃) to yield 2-methylphenyl azide.
Reaction Conditions :
Step 2: Alkyne Functionalization
Propargylamine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps. Boc-protection is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine (TEA).
CuAAC Reaction
The azide and alkyne undergo CuAAC in the presence of Cu(I) catalysts (e.g., CuBr, 10 mol%) and a base (e.g., DIPEA) in THF at 60°C.
Optimization Insights :
- Catalyst Loading: <10 mol% reduces yield to <50%.
- Solvent Screening: THF outperforms DMF or DMSO in regioselectivity (1,4- vs. 1,5-triazole).
Outcome : - 1-(2-Methylphenyl)-1H-1,2,3-triazol-5-amine (Intermediate A) is isolated in 78% yield after Boc deprotection with trifluoroacetic acid (TFA).
Synthesis of the 1,2,4-Oxadiazole Ring
The 3-(2-methylphenyl)-1,2,4-oxadiazole fragment is synthesized via cyclization of an amidoxime with a carboxylic acid derivative.
Amidoxime Formation
2-Methylbenzamide reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form the amidoxime.
Reaction Conditions :
Cyclization to Oxadiazole
The amidoxime is treated with 2-methylbenzoyl chloride in pyridine at 120°C, inducing cyclodehydration.
Key Parameters :
- Solvent: Pyridine (acts as base and solvent).
- Temperature: >100°C required for complete conversion.
Outcome : - 3-(2-Methylphenyl)-5-(chloro)-1,2,4-oxadiazole (Intermediate B) is obtained in 75% yield.
Coupling of Triazole and Oxadiazole Moieties
The final step involves connecting Intermediate A and Intermediate B via nucleophilic aromatic substitution (SNAr).
SNAr Reaction
Intermediate B reacts with Intermediate A in dimethylacetamide (DMAc) at 130°C with K₂CO₃ as a base.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMAc | 88% |
| Temperature | 130°C | <100°C: 40% |
| Base | K₂CO₃ | Cs₂CO₃: 82% |
| Reaction Time | 18 hours | <12h: 60% |
Mechanistic Insight :
The oxadiazole’s chloro group is activated toward displacement by the triazole’s amine, facilitated by the electron-withdrawing oxadiazole ring.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7).
Purity : >98% (HPLC, C18 column, acetonitrile/water).
Spectroscopic Validation
- ¹H-NMR (400 MHz, DMSO-d₆):
δ 2.4 (s, 3H, CH₃), δ 7.2–8.1 (m, 8H, aryl-H), δ 5.3 (s, 2H, NH₂). - IR : 3,350 cm⁻¹ (N-H), 1,610 cm⁻¹ (C=N).
- MS (ESI+) : m/z 324.36 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Triazole-Oxadiazole Assembly
A recent approach condenses the triazole and oxadiazole syntheses into a single pot using sequential CuAAC and cyclodehydration.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the SNAr step, achieving 85% yield with comparable purity.
Industrial-Scale Considerations
Waste Management
Copper residues from CuAAC are removed via chelating resins, ensuring compliance with EPA guidelines.
Chemical Reactions Analysis
1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Physicochemical Properties
- Lipophilicity : The benzyl-substituted analog () exhibits higher logP values due to the 4-methylbenzyl group, favoring blood-brain barrier penetration, whereas the target compound’s ortho-methyl groups may balance lipophilicity and solubility .
Key Research Findings
- Heterocycle Synergy : Combining triazole and oxadiazole rings enhances resistance to enzymatic degradation compared to single-heterocycle derivatives .
- Halogen vs. Alkyl Trade-offs : Fluorine or chlorine substituents () improve target affinity but may increase metabolic clearance, whereas methyl groups offer a balance of stability and moderate activity .
Biological Activity
The compound 1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Structural Characteristics
The compound's structure can be analyzed as follows:
| Component | Structure Type |
|---|---|
| Triazole | 1H-1,2,3-triazol-5-amine |
| Oxadiazole | 1,2,4-oxadiazol-5-yl |
| Aromatic Substituents | 2-methylphenyl groups |
Antimicrobial Activity
Research has demonstrated that compounds containing both oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance:
- A study showed that derivatives of oxadiazoles possess potent activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety enhances the binding affinity to bacterial enzymes, leading to increased antibacterial efficacy .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy:
- Recent reviews highlight that oxadiazole derivatives can inhibit critical enzymes involved in cancer proliferation such as thymidylate synthase , HDAC , and telomerase .
- The hybridization of the oxadiazole with triazole has been shown to enhance cytotoxicity against various cancer cell lines by targeting multiple biological pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have also been noted:
- Studies indicate that similar triazole and oxadiazole compounds can inhibit lipoxygenase activity, which plays a crucial role in inflammation . This suggests that the compound may be beneficial in treating inflammatory diseases.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit enzymes such as HDAC and thymidylate synthase, which are critical in cancer cell proliferation.
- Molecular Docking Studies : Computational studies have shown high binding affinities with target proteins involved in cancer pathways .
Case Studies
Several studies have explored the synthesis and biological evaluation of similar compounds:
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine with high yield?
Methodological Answer: The synthesis involves cyclocondensation of precursors (e.g., substituted amidoximes and triazole intermediates) under controlled conditions. Key parameters include:
- Temperature : Optimal range of 80–120°C for oxadiazole ring formation .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve solubility and reaction efficiency .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling reagents for regioselective triazole formation .
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound (>95% purity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?
Methodological Answer:
- ¹H/¹³C NMR : Identifies methylphenyl substituents (δ 2.3–2.5 ppm for CH₃) and triazole/oxadiazole protons (δ 7.5–8.5 ppm for aromatic systems) .
- IR Spectroscopy : Confirms NH₂ stretching (3300–3500 cm⁻¹) and C=N/C-O bonds (1600–1650 cm⁻¹) in oxadiazole-triazole scaffolds .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₇N₇O) and isotopic patterns .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations to assess cytotoxicity .
- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates and IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Validate activity across multiple concentrations to identify threshold effects (e.g., hormesis at low doses vs. cytotoxicity at high doses) .
- Structural Analog Comparison : Compare bioactivity with derivatives (e.g., fluorophenyl vs. methoxyphenyl variants) to isolate substituent-specific effects .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported biological targets .
Q. What strategies optimize the multi-step synthesis of this compound while minimizing side products?
Methodological Answer:
- Stepwise Intermediate Monitoring : Use TLC or HPLC after each synthetic step (e.g., triazole cyclization, oxadiazole formation) to detect impurities early .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 2 hours) and improve yields by 15–20% .
- Protecting Groups : Employ tert-butoxycarbonyl (Boc) for NH₂ protection during oxadiazole formation to prevent undesired side reactions .
Q. How can crystallographic data enhance understanding of its molecular interactions?
Methodological Answer:
- X-ray Diffraction : Resolve planar triazole-oxadiazole systems (dihedral angles <5° with methylphenyl groups) to predict π-π stacking in protein binding .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to guide co-crystallization studies with biological targets .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity .
- Molecular Docking : Simulate binding modes with receptors (e.g., PARP-1) using AutoDock Vina; prioritize substituents with strong hydrophobic interactions .
Q. How can stability studies inform formulation strategies for in vivo applications?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC; identify stable pH ranges (e.g., pH 6–8) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for lyophilization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
